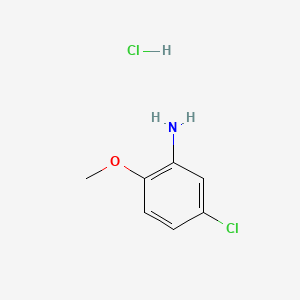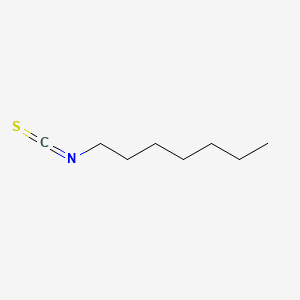
4-(Fluorometil)piridina
Descripción general
Descripción
4-(Fluoromethyl)pyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluoromethyl group is attached to the fourth position of the pyridine ring
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated heterocycles.
Industry: The compound is utilized in the production of materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
is a chemical compound with the molecular formula C6H6FN . It’s a type of fluorinated pyridine, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluoromethyl group (a carbon atom bonded to three hydrogen atoms and one fluorine atom).
Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms can enhance the biological activity of these compounds, as fluorine is a strong electron-withdrawing group that can influence the electronic properties of the molecule .
In terms of its mode of action, 4-(Fluoromethyl)pyridine could potentially participate in various chemical reactions. For example, it might be used in Suzuki-Miyaura coupling, a type of reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Fluoromethyl)pyridine can be synthesized through several methods. One common approach involves the fluorination of 4-(chloromethyl)pyridine using activated tetrabutylammonium fluoride (TBAF) as a fluorinating agent . Another method includes the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, followed by the elimination of hydrogen fluoride under mild conditions .
Industrial Production Methods: Industrial production of 4-(Fluoromethyl)pyridine typically involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of 4-(Fluoromethyl)pyridine can yield different reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
- 2-(Fluoromethyl)pyridine
- 3-(Fluoromethyl)pyridine
- 4-(Chloromethyl)pyridine
Comparison: 4-(Fluoromethyl)pyridine is unique due to the position of the fluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-(Fluoromethyl)pyridine and 3-(Fluoromethyl)pyridine, the 4-position fluoromethyl group provides distinct steric and electronic effects, making it more suitable for specific applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
4-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHVEMRKKQTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349067 | |
| Record name | 4-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-59-9 | |
| Record name | 4-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















